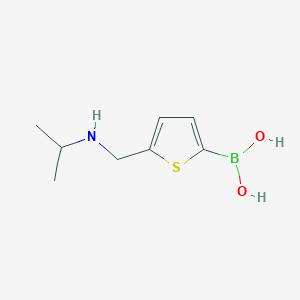
(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains a thiophene ring substituted with an isopropylaminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Isopropylaminomethyl Group: This step involves the alkylation of the thiophene ring with an isopropylaminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain serine or threonine residues in their active sites . The thiophene ring can interact with various biological targets through π-π stacking and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thiopheneboronic acid and 3-thiopheneboronic acid share structural similarities with (5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid.
Boronic Acid Derivatives: Compounds like phenylboronic acid and benzylboronic acid also contain the boronic acid functional group.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the isopropylaminomethyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other boronic acid and thiophene derivatives .
Propriétés
Formule moléculaire |
C8H14BNO2S |
|---|---|
Poids moléculaire |
199.08 g/mol |
Nom IUPAC |
[5-[(propan-2-ylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H14BNO2S/c1-6(2)10-5-7-3-4-8(13-7)9(11)12/h3-4,6,10-12H,5H2,1-2H3 |
Clé InChI |
MERXUBYQMYAGOH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)CNC(C)C)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(hexahydro-1H-1-azepinyl)ethyl]piperidine](/img/structure/B8505773.png)
![4-[(2-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B8505781.png)
![9-Phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B8505782.png)
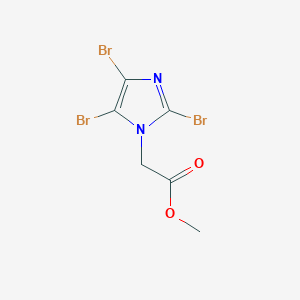
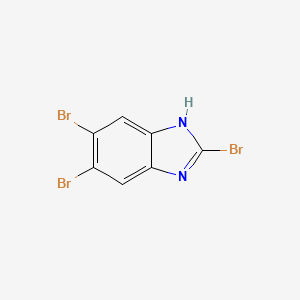
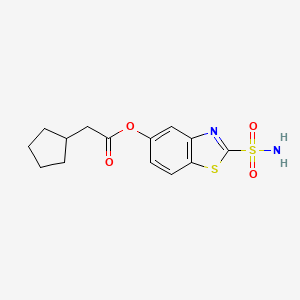
![(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8505812.png)
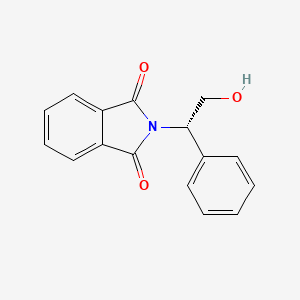
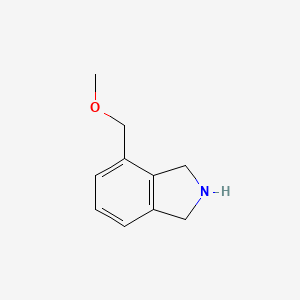
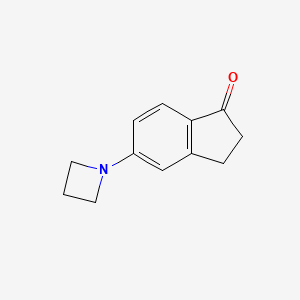
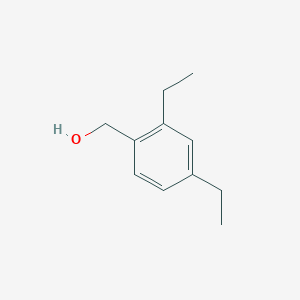

![{2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-fluorophenyl)methanone](/img/structure/B8505854.png)

